molecular formula C15H12O3 B12363281 4-hydroxyphenyl (2E)-3-phenylacrylate

4-hydroxyphenyl (2E)-3-phenylacrylate

Katalognummer: B12363281
Molekulargewicht: 240.25 g/mol
InChI-Schlüssel: MGWRBPOJCVBRQX-IZZDOVSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tyrosinase-IN-24 is a compound known for its inhibitory effects on tyrosinase, an enzyme responsible for the production of melanin.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tyrosinase-IN-24 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and specific reaction temperatures and times to achieve the desired product .

Industrial Production Methods

Industrial production of Tyrosinase-IN-24 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Tyrosinase-IN-24 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pH levels, and solvent systems to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinones, while reduction reactions may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Tyrosinase-IN-24 has a wide range of scientific research applications, including:

Wirkmechanismus

Tyrosinase-IN-24 exerts its effects by inhibiting the activity of tyrosinase, an enzyme involved in the production of melanin. The compound binds to the active site of the enzyme, preventing the conversion of tyrosine to dopaquinone, a key intermediate in melanin synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Tyrosinase-IN-24 include:

Uniqueness

Tyrosinase-IN-24 is unique due to its specific binding affinity and inhibitory potency against tyrosinase. Unlike some other inhibitors, it may offer a balance between efficacy and safety, making it a promising candidate for various applications .

Eigenschaften

Molekularformel

C15H12O3

Molekulargewicht

240.25 g/mol

IUPAC-Name

(4-hydroxyphenyl) (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C15H12O3/c16-13-7-9-14(10-8-13)18-15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6+

InChI-Schlüssel

MGWRBPOJCVBRQX-IZZDOVSWSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)O

Kanonische SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.